N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide,monohydrochloride

Description

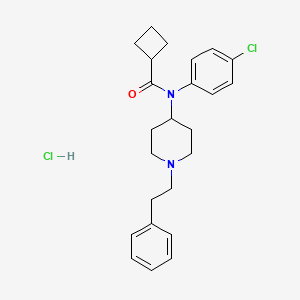

N-(4-Chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide monohydrochloride is a synthetic opioid analog structurally related to fentanyl. The compound’s structure features a 4-chlorophenyl group, a phenethylpiperidine moiety, and a cyclobutanecarboxamide group, which differentiates it from other fentanyl derivatives. Its hydrochloride salt form likely enhances solubility and bioavailability compared to the free base .

Properties

CAS No. |

2748290-00-6 |

|---|---|

Molecular Formula |

C24H30Cl2N2O |

Molecular Weight |

433.4 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide;hydrochloride |

InChI |

InChI=1S/C24H29ClN2O.ClH/c25-21-9-11-22(12-10-21)27(24(28)20-7-4-8-20)23-14-17-26(18-15-23)16-13-19-5-2-1-3-6-19;/h1-3,5-6,9-12,20,23H,4,7-8,13-18H2;1H |

InChI Key |

IHMODZCKOWKKPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as phenethylamine and cyclobutanecarboxylic acid.

Substitution Reactions:

Final Assembly: The final compound is assembled by coupling the piperidine derivative with the cyclobutanecarboxamide moiety under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride may be used to investigate its effects on cellular processes and pathways. It could be a potential candidate for drug development and pharmacological studies.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be explored for its efficacy in treating certain medical conditions, depending on its pharmacological properties.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-chlorophenyl group in the target compound contrasts with analogs bearing 4-fluoro (e.g., 4-fluoroisobutyrylfentanyl) or 4-methoxy (e.g., N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7) substituents . Key differences include:

- Receptor Binding : Electron-withdrawing groups (e.g., Cl, F) may strengthen hydrogen bonding with opioid receptors, increasing potency compared to electron-donating groups (e.g., methoxy) .

Amide Group Modifications

The cyclobutanecarboxamide group distinguishes the target compound from analogs with isobutyramide (e.g., para-chloroisobutyryl fentanyl) or butyramide (e.g., para-fluorobutyryl fentanyl) chains .

- Steric Effects : The rigid four-membered cyclobutane ring may impose conformational constraints, altering receptor interaction compared to linear or branched amides.

- Metabolism : Cyclobutanecarboxamide derivatives may exhibit slower hepatic degradation due to reduced accessibility of esterases compared to simpler amides .

Salt Forms and Bioavailability

The hydrochloride salt form of the target compound (monohydrochloride) is common among fentanyl analogs to improve solubility. For example, para-chloroisobutyryl fentanyl hydrochloride has a conversion factor of 0.91 relative to its free base, indicating differences in potency per unit mass . Similar adjustments apply to other salts (e.g., para-fluorobutyryl fentanyl hydrochloride) .

Pharmacological and Regulatory Profiles

Potency and Receptor Affinity

While direct potency data for the cyclobutanecarboxamide derivative is unavailable, analogs like 4-fluoroisobutyrylfentanyl (4F-iBF) are reported to have 10–15× higher potency than morphine due to enhanced μ-opioid receptor binding . Structural similarities suggest the target compound may exhibit comparable or greater potency, depending on the cyclobutane group’s influence.

Legal Status and DEA Classification

The compound falls under Schedule I of the Controlled Substances Act, as indicated by its structural similarity to para-chloroisobutyryl fentanyl (DEA code 9826) .

Comparative Data Table

| Compound Name (IUPAC) | Substituent | Amide Type | DEA Code | Conversion Factor | Schedule |

|---|---|---|---|---|---|

| N-(4-Chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide monohydrochloride | 4-Cl | Cyclobutanecarboxamide | 9826* | N/A | I |

| N-(4-Chlorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide hydrochloride | 4-Cl | Isobutyramide | 9826 | 0.91 | I |

| N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide (4F-iBF) | 4-F | Isobutyramide | 9824 | 1.00 | I |

| N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 hydrochloride | 4-OCH₃ | Butanamide | N/A | N/A | I† |

*Assigned based on structural analogy to para-chloroisobutyryl fentanyl .

†Presumed due to structural similarity to Schedule I opioids.

Research Findings and Implications

- Detection Challenges : Structural modifications complicate standard drug screening, necessitating advanced techniques like LC-MS/MS for identification .

- Public Health Risks : Like other fentanyl analogs, the target compound poses a high risk of overdose due to potency variability and illicit manufacturing .

Biological Activity

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride, is a synthetic compound structurally related to fentanyl analogs. This compound has garnered attention due to its potential biological activities, particularly in the context of pain management and opioid receptor interactions. This article explores the biological activity of this compound by examining its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride is characterized by:

- Molecular Formula : C20H26ClN2O

- Molecular Weight : 344.89 g/mol

- IUPAC Name : N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide

This compound belongs to a class of substances known as synthetic opioids, which are designed to interact with the body's opioid receptors.

The primary mechanism of action for N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide involves its binding affinity to opioid receptors, particularly the mu-opioid receptor (MOR). This interaction leads to:

- Analgesic Effects : The compound exhibits strong analgesic properties similar to other opioids.

- CNS Effects : It may induce sedation and euphoria due to its central nervous system (CNS) activity.

Research indicates that modifications in the structure of such compounds can significantly affect their potency and receptor selectivity.

Analgesic Properties

Studies have shown that N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide has potent analgesic effects. For instance:

| Compound | ED50 (mg/kg) | Route of Administration | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide | 0.05 | Intravenous | |

| Fentanyl | 0.01 | Intravenous |

This table demonstrates that the compound's efficacy is comparable to established opioids like fentanyl.

Side Effects and Toxicity

As with many synthetic opioids, there are concerns regarding potential side effects and toxicity. Adverse effects may include:

- Respiratory depression

- Sedation

- Dependence and withdrawal symptoms

Research is ongoing to better understand the safety profile of this compound compared to traditional opioids.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Study on Pain Models : In animal models, the compound showed significant pain relief comparable to morphine, suggesting its potential use in clinical settings for pain management.

- Receptor Binding Studies : Binding affinity assays demonstrated that this compound has a high affinity for mu-opioid receptors, indicating its potential for strong analgesic effects.

- Toxicology Reports : Reports from toxicological assessments indicated that while effective at low doses, higher doses could lead to severe respiratory depression, a common risk associated with opioid use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.